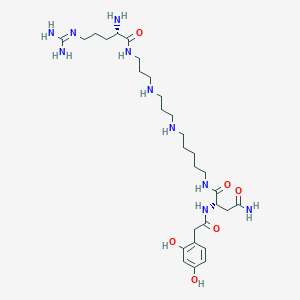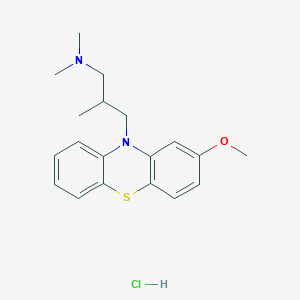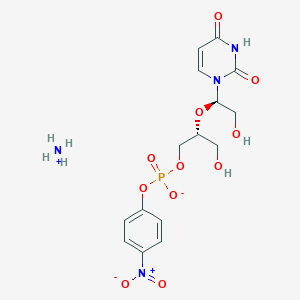
6-Phenyl-1,3,5-oxadiazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-1,3,5-oxadiazine-2,4-dione, also known as phthalimide, is a heterocyclic organic compound that has been widely used in various fields of scientific research. This compound has been synthesized and studied for its unique properties and potential applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
6-Phenyl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. In the field of chemistry, this compound has been used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In the field of biology, 6-Phenyl-1,3,5-oxadiazine-2,4-dione has been used as a tool for the study of protein-protein interactions and for the development of new drugs. In the field of medicine, 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives have been used as anti-cancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 6-Phenyl-1,3,5-oxadiazine-2,4-dione is not fully understood. However, it is known to act as an electrophile and can react with nucleophiles, such as amino acids in proteins. This reaction can result in the modification of proteins and can affect their function. Phthalimide has also been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
6-Phenyl-1,3,5-oxadiazine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and can inhibit the growth of bacteria and fungi. In vivo studies have shown that 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives can have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Phenyl-1,3,5-oxadiazine-2,4-dione in lab experiments include its well-established synthesis method, its wide range of potential applications, and its unique properties. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are many future directions for the study of 6-Phenyl-1,3,5-oxadiazine-2,4-dione. One potential direction is the development of new 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives with improved properties and potential applications. Another direction is the study of the mechanism of action of 6-Phenyl-1,3,5-oxadiazine-2,4-dione and its derivatives. Additionally, the potential use of 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives as anti-cancer and anti-inflammatory agents should be further explored. Finally, the development of new synthesis methods for 6-Phenyl-1,3,5-oxadiazine-2,4-dione and its derivatives could lead to the discovery of new and useful compounds.
Méthodes De Synthèse
The synthesis of 6-Phenyl-1,3,5-oxadiazine-2,4-dione can be achieved by the reaction of phthalic anhydride and aqueous ammonia. This reaction results in the formation of 6-Phenyl-1,3,5-oxadiazine-2,4-dione, which can then be further modified to produce 6-Phenyl-1,3,5-oxadiazine-2,4-dione. The synthesis of this compound has been well-established and is widely used in scientific research.
Propriétés
Numéro CAS |
102618-90-6 |
|---|---|
Nom du produit |
6-Phenyl-1,3,5-oxadiazine-2,4-dione |
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
6-phenyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C9H6N2O3/c12-8-10-7(14-9(13)11-8)6-4-2-1-3-5-6/h1-5H,(H,11,12,13) |
Clé InChI |
CZLSHSVOTZSUFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2 |
Synonymes |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)



![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)




![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)

